molecular formula C10H20O3 B14786841 (R)-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate

(R)-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate

Cat. No.: B14786841
M. Wt: 188.26 g/mol
InChI Key: NNWZGNXLIXQVTG-UHFFFAOYSA-N
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Description

®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C10H20O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate typically involves the esterification of ®-2-hydroxy-3,3-dimethylbutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining optimal reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4

    Substitution: SOCl2

Major Products

Scientific Research Applications

®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate depends on its specific application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved can vary, but typically include interactions with hydroxyl and ester functional groups .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Hydroxy-3,3-dimethylbutanoic acid
  • Methyl 2-hydroxy-3,3-dimethylbutanoate
  • Ethyl 2-hydroxy-3,3-dimethylbutanoate

Uniqueness

®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

tert-butyl 2-hydroxy-3,3-dimethylbutanoate

InChI

InChI=1S/C10H20O3/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7,11H,1-6H3

InChI Key

NNWZGNXLIXQVTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)O

Origin of Product

United States

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